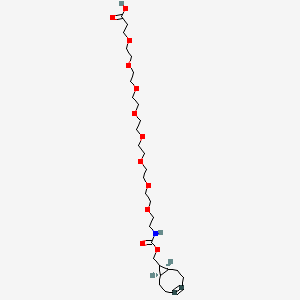

endo-BCN-PEG8-acide

Vue d'ensemble

Description

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is a polyethylene glycol (PEG)-based linker that contains a bicyclo[6.1.0]non-4-yne (BCN) group and a terminal carboxylic acid. This compound is widely used in bioconjugation and click chemistry due to its ability to react with azide-tagged biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Applications De Recherche Scientifique

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used in click chemistry for the synthesis of complex molecules.

Biology: Employed in bioconjugation to label biomolecules with fluorescent tags or other probes.

Medicine: Utilized in the development of drug delivery systems and targeted therapies.

Industry: Applied in the production of advanced materials and nanotechnology

Mécanisme D'action

Target of Action

The primary target of endo-BCN-PEG8-acid are primary amine groups present in various biomolecules . The compound is reactive with these primary amine groups, particularly in the presence of activators .

Mode of Action

endo-BCN-PEG8-acid interacts with its targets through a process known as copper-free click chemistry . Specifically, the terminal carboxylic acid of endo-BCN-PEG8-acid reacts with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators . Additionally, the bicyclononyne (BCN) group present in the compound enables this copper-free click chemistry with azide-tagged biomolecules .

Pharmacokinetics

It is noted that the hydrophilic polyethylene glycol (peg) spacer present in the compound increases its solubility in aqueous media , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of endo-BCN-PEG8-acid’s action largely depend on the specific biomolecules it interacts with. By forming stable amide bonds with primary amine groups, endo-BCN-PEG8-acid can modify the structure and function of these biomolecules . This can lead to various downstream effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of endo-BCN-PEG8-acid can be influenced by various environmental factors. For instance, the presence of activators can facilitate its reaction with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests that its action may be influenced by the hydration status of the environment .

Analyse Biochimique

Biochemical Properties

The endo-BCN-PEG8-acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its BCN group and terminal carboxylic acid . The nature of these interactions is primarily through the formation of a stable amide bond with primary amine groups .

Cellular Effects

As it can interact with azide-tagged biomolecules , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of endo-BCN-PEG8-acid involves its ability to form stable amide bonds with primary amine groups . This interaction can lead to changes in gene expression and enzyme activation or inhibition.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is synthesized through a series of chemical reactions that involve the introduction of the BCN group and the PEG chain. The terminal carboxylic acid is introduced through esterification or amidation reactions. Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Industrial Production Methods

In industrial settings, the production of 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid involves large-scale synthesis using automated reactors and purification systems. The process typically includes the following steps:

Synthesis of BCN Intermediate: The BCN group is synthesized through a series of cycloaddition reactions.

PEGylation: The PEG chain is attached to the BCN intermediate through etherification or esterification reactions.

Introduction of Carboxylic Acid: The terminal carboxylic acid is introduced through amidation or esterification reactions.

Purification: The final product is purified using chromatography techniques to achieve high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid undergoes various types of chemical reactions, including:

Click Chemistry: The BCN group reacts with azide-tagged biomolecules through SPAAC reactions.

Amidation: The terminal carboxylic acid reacts with primary amine groups to form stable amide bonds.

Common Reagents and Conditions

EDC: Used as a coupling reagent in amidation reactions.

HATU: Another coupling reagent used in amidation reactions.

Major Products Formed

Amide Bonds: Formed through amidation reactions with primary amines.

Bioconjugates: Formed through SPAAC reactions with azide-tagged biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

endo-BCN-PEG8-amine: Contains a BCN group and a primary amine, used for similar bioconjugation applications.

endo-BCN-PEG8-NHS ester: Contains a BCN group and an NHS ester, used for labeling primary amines in proteins and other molecules.

Uniqueness

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is unique due to its combination of a BCN group and a terminal carboxylic acid, which allows for versatile bioconjugation and click chemistry applications. Its hydrophilic PEG spacer increases solubility in aqueous media, making it suitable for various biological and industrial applications .

Activité Biologique

The compound known as 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is a complex molecular structure with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure and multiple ethylene glycol ether linkages, which may influence its solubility and interaction with biological targets. The presence of a methoxycarbonylamino group suggests potential for interaction with various receptors or enzymes.

Biological Activity Overview

The biological activity of this compound has been examined in several contexts:

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. In vitro assays indicate an IC50 value in the low micromolar range, suggesting significant potency against tumor cells.

- Enzyme Inhibition : The compound has been screened for its ability to inhibit various enzymes, including caspases and cholinesterases. Initial results indicate that it may act as a selective inhibitor, potentially useful in neurodegenerative diseases.

- Wnt Pathway Modulation : Recent research indicates that compounds with similar structures can modulate the Wnt signaling pathway, which is crucial in cancer progression and stem cell maintenance. This could imply that our compound might have similar regulatory effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, possible mechanisms include:

- Receptor Binding : The structural components may allow for binding to specific receptors involved in cell signaling pathways.

- Caspase Activation : The inhibition of caspases could lead to altered apoptosis pathways in cancer cells, promoting cell death.

Data Tables

| Biological Activity | IC50/EC50 Values | Target Enzymes/Receptors |

|---|---|---|

| Antitumor Activity | ~5 µM | Various cancer cell lines |

| Caspase Inhibition | ~10 µM | Caspase-3, Caspase-7 |

| Cholinesterase Inhibition | ~15 µM | Acetylcholinesterase |

| Wnt Pathway Modulation | Not yet determined | Wnt receptors |

Case Studies

- In Vitro Cancer Cell Line Study : A study conducted on various cancer cell lines (e.g., MCF-7, HeLa) demonstrated that the compound significantly reduced cell viability at concentrations above 5 µM, indicating strong antitumor properties.

- Enzyme Inhibition Assay : In a series of enzyme assays, the compound was tested against cholinesterases and demonstrated effective inhibition with an IC50 value of approximately 15 µM, suggesting potential therapeutic applications in Alzheimer's disease.

- Wnt Pathway Analysis : A recent screening of structurally similar compounds showed that they could inhibit Wnt signaling in colorectal cancer models. While direct studies on our compound are pending, its structural similarities suggest it may also exhibit this activity.

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51NO12/c32-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-24-42-22-20-40-18-16-38-14-12-36-10-8-31-30(34)43-25-28-26-5-3-1-2-4-6-27(26)28/h26-28H,3-25H2,(H,31,34)(H,32,33)/t26-,27+,28? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKJPUANVDIPPF-FITHBNAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.